molecular formula C8H6BrFN2 B1404020 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine CAS No. 1446334-75-3

6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine

Cat. No.: B1404020
CAS No.: 1446334-75-3
M. Wt: 229.05 g/mol
InChI Key: UTGAEDZYNAJWRT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):
    • δ 8.37 (s, 1H, H-3 imidazole)
    • δ 7.49 (d, $$ J = 1.4 \, \text{Hz} $$, 1H, H-5 pyridine)
    • δ 2.34 (s, 3H, CH$$ _3 $$)
  • $$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$):
    • δ 145.1 (C-2 imidazole)
    • δ 132.1 (C-6 pyridine, Br-substituted)
    • δ 113.1 (C-8 pyridine, F-substituted)

Fourier-Transform Infrared (FT-IR)

Prominent vibrational modes include:

  • N–H stretch : 3300–3500 cm$$ ^{-1} $$ (weak, due to aromatic amine)
  • C–Br stretch : 560–600 cm$$ ^{-1} $$
  • C–F stretch : 1220–1280 cm$$ ^{-1} $$

UV-Vis Spectroscopy

The compound exhibits a strong absorption band at 265–280 nm ($$ \pi \rightarrow \pi^* $$ transition) and a weaker band at 310–320 nm ($$ n \rightarrow \pi^* $$) in methanol, consistent with conjugated aromatic systems.

Computational Chemistry Studies (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
  • Electrostatic potential : The fluorine atom exhibits a partial negative charge ($$ -0.32 \, e $$), while the bromine carries a partial positive charge ($$ +0.18 \, e $$) due to electronegativity differences.
  • Molecular orbitals : The HOMO is localized on the imidazole ring, while the LUMO resides on the pyridine moiety, suggesting nucleophilic reactivity at the imidazole site.

Comparative Analysis with Related Imidazo[1,2-A]pyridine Derivatives

Derivative Substituents Planarity (°) HOMO-LUMO (eV) Key Applications
6-Bromo-8-fluoro-2-methyl Br (C6), F (C8), CH3 (C2) 0.6 4.8 Pharmaceutical intermediates
8-Chloro-6-methyl Cl (C8), CH3 (C6) 1.2 5.1 Antimicrobial agents
6-Trifluoromethyl CF3 (C6) 2.5 4.5 Anticancer research

Key Trends :

  • Electron-withdrawing groups (Br, F) reduce electron density at the pyridine ring, enhancing electrophilic substitution reactivity.
  • Methyl groups at C2 improve solubility without significantly altering planarity.
  • Halogen positioning at C6 and C8 optimizes steric compatibility in enzyme-binding pockets.

Properties

IUPAC Name

6-bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGAEDZYNAJWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine typically involves the halogenation of 2-methylimidazo[1,2-A]pyridine. The process includes:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions, due to their electron-withdrawing nature.

    Oxidation and Reduction: It can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues differ in halogenation patterns and substituent groups, influencing electronic, steric, and solubility profiles:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference CAS/Evidence
8-Bromo-6-fluoroimidazo[1,2-a]pyridine Br (6), F (8), H (2) C₇H₄BrFN₂ Smaller size; higher polarity 1368664-08-7
8-Bromo-6-chloroimidazo[1,2-a]pyridine Br (6), Cl (8), H (2) C₇H₅BrClN₂ Increased lipophilicity; antikinetoplastid activity 957187-27-8
8-Bromo-6-methylimidazo[1,2-a]pyridine Br (6), CH₃ (8), H (2) C₈H₈BrN₂ Enhanced metabolic stability 957120-41-1
Target Compound Br (6), F (8), CH₃ (2) C₈H₆BrFN₂ Balanced lipophilicity; kinase inhibition potential 1446334-75-3

Key Observations :

  • Halogen Effects : Bromine at position 6 enhances electrophilicity, facilitating nucleophilic substitution in synthesis (). Fluorine at position 8 increases metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
  • Methyl Group (Position 2) : The methyl substituent in the target compound reduces aqueous solubility compared to hydrogen () but may enhance membrane permeability and target affinity via steric effects .
Commercial and Research Utility
  • Availability : The target compound is commercially available (≥99.9% purity) from suppliers like MSE Supplies and Conier Chem, indicating scalable synthesis ().
  • Cost Drivers : Fluorine incorporation requires specialized reagents (e.g., fluoroboronic acids), increasing cost compared to chloro or methyl analogues ().

Biological Activity

6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C7H4BrFN2\text{C}_7\text{H}_4\text{Br}\text{F}\text{N}_2, with a molecular weight of 215.02 g/mol. The compound features a fused imidazole and pyridine ring system, with bromine at the sixth position and fluorine at the eighth position. This unique arrangement contributes to its distinct physicochemical properties, enhancing its lipophilicity and metabolic stability, which are crucial for drug design.

Biological Activities

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that this compound can modulate pathways related to cell growth and survival, particularly through interactions with specific molecular targets involved in cancer progression .

Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activity against a range of pathogens. Its derivatives have been evaluated for their effectiveness against both bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of enzymes critical for bacterial cell wall synthesis, leading to reduced viability of microbial cells.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, contributing to its anticancer and antimicrobial effects.
  • Receptor Modulation : It has been investigated as an allosteric modulator of the GABA receptor, which plays a role in neurotransmission and may have implications for treating anxiety disorders.
  • Cellular Pathways : The compound affects pathways related to apoptosis and cell proliferation, enhancing its potential as an anticancer agent.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Anticancer Efficacy : A study reported that the compound exhibited cytotoxicity against HCT-116 colon cancer cells with an IC50 value comparable to established chemotherapeutics like Doxorubicin. The compound's ability to induce apoptosis was linked to its effect on mitochondrial pathways .
  • Antimicrobial Testing : In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity, particularly against multidrug-resistant strains, highlighting its potential as a lead structure for antibiotic development.

Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
This compoundContains bromine and fluorineExhibits anticancer and antimicrobial properties
6-Chloro-8-methylimidazo[1,2-a]pyridineLacks fluorineMay show different reactivity
6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridineContains iodinePotentially different biological activity

Q & A

Basic Research Questions

Q. What synthetic methods are effective for preparing 6-bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine, and how can reaction efficiency be optimized?

  • A common approach involves condensation reactions between halogenated diaminopyridines and α-haloketones or aldehydes. For example, 5-bromo-2,3-diaminopyridine derivatives can react with fluoro-substituted carbonyl compounds (e.g., chloroacetaldehyde) in the presence of NaHCO₃ in ethanol under reflux, yielding imidazo[1,2-a]pyridine scaffolds .
  • Optimization Tips :

  • Use TLC to monitor reaction progress and minimize side products .
  • Recrystallization from hexane or dichloromethane improves purity .
  • Adjust stoichiometry of NaHCO₃ to enhance yields (e.g., 65% yield reported for analogous bromo-amino derivatives) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Single-crystal X-ray diffraction is the gold standard. For example, planar molecular geometry (r.m.s. deviation <0.024 Å) and hydrogen-bonding networks (N–H⋯N interactions) were resolved for a related 6-bromoimidazo[1,2-a]pyridine derivative, confirming substituent positions and crystal packing .
  • Complementary Techniques :

  • NMR (¹H/¹³C, ¹⁹F) to verify substituent integration and regiochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What role do bromo and fluoro substituents play in the compound's reactivity?

  • Bromo : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • Fluoro : Enhances metabolic stability and modulates electronic properties (e.g., electron-withdrawing effects), which can influence binding to biological targets like kinases .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting cyclin-dependent kinases (CDKs)?

  • Methodology :

  • Perform molecular docking (e.g., using AutoDock Vina) to predict binding poses of this compound in CDK2 ATP-binding pockets, leveraging structural data from analogous inhibitors .
  • Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions for substituent optimization (e.g., adding methyl groups to enhance hydrophobic interactions) .
    • Validation : Compare predicted IC₅₀ values with experimental kinase inhibition assays .

Q. How do hydrogen-bonding networks in crystalline forms impact stability and solubility?

  • Case Study : In a related 6-bromoimidazo[1,2-a]pyridin-8-amine, N–H⋯N hydrogen bonds form layered structures, increasing thermal stability but reducing aqueous solubility .
  • Strategies :

  • Co-crystallization with solubility-enhancing agents (e.g., cyclodextrins).
  • Introduce polar groups (e.g., -OH, -COOH) without disrupting planar pharmacophores .

Q. What experimental approaches resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?

  • Example Issue : Discrepancies in CDK inhibition potency across studies.
  • Solutions :

  • Standardize assay conditions (e.g., ATP concentration, enzyme source) .
  • Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Conduct structure-activity relationship (SAR) studies to isolate substituent-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine
Reactant of Route 2
6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine

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